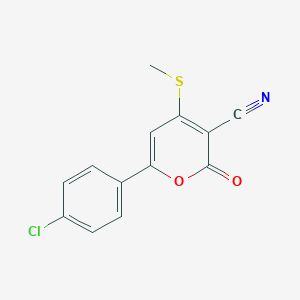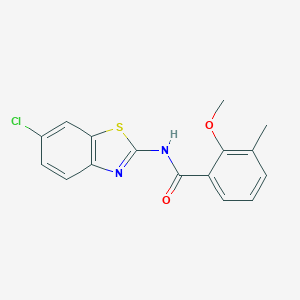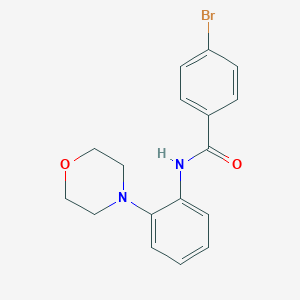
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- is a chemical compound that belongs to the pyran family. It has a molecular formula of C14H9ClN2O2S and a molecular weight of 314.75 g/mol. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mecanismo De Acción
The exact mechanism of action of 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis through the inhibition of the Akt signaling pathway. Inflammatory cytokine production has been shown to be inhibited through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cytokine production has been shown to be inhibited, leading to a reduction in inflammation. In insects, this compound has been shown to have insecticidal activity by inhibiting the activity of enzymes involved in energy metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- in lab experiments is its potential applications in various fields of research. This compound has been shown to have potential anti-inflammatory and anticancer properties, as well as insecticidal activity. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to avoid any adverse effects.
Direcciones Futuras
There are several future directions for the research of 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo-. One direction is the further investigation of its potential use in the treatment of cancer and inflammatory diseases. Another direction is the development of novel materials using this compound. Additionally, further studies on the insecticidal activity of this compound could lead to the development of new pesticides. Finally, the synthesis of analogs of this compound could lead to the discovery of compounds with improved properties.
Métodos De Síntesis
The synthesis of 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- can be achieved through several methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde with malononitrile and dimethyl sulfate in the presence of potassium carbonate. The resulting product is then reacted with methylthioacetic acid to obtain the final product. Another method involves the reaction of 4-chlorobenzaldehyde with malononitrile and thiourea in the presence of sodium ethoxide. The resulting product is then reacted with methylthioacetic acid to obtain the final product.
Aplicaciones Científicas De Investigación
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- has potential applications in various fields of research. In medicinal chemistry, this compound has been studied for its potential anti-inflammatory and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential use as a pesticide. It has been shown to have insecticidal activity against several insect species. In material science, this compound has been studied for its potential use in the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
94835-61-7 |
|---|---|
Fórmula molecular |
C13H8ClNO2S |
Peso molecular |
277.73 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H8ClNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3 |
Clave InChI |
DSLIJABHAVBSDV-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Cl)C#N |
SMILES canónico |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B246027.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![N-(4-{4-[(4-methylphenyl)carbonyl]piperazin-1-yl}phenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B246030.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)

![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)


![3-butoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B246046.png)
